Product packaging for (+)-Xestospongin A(Cat. No.:CAS No. 88840-02-2)

(+)-Xestospongin A

Cat. No.: B1244361
CAS No.: 88840-02-2
M. Wt: 446.7 g/mol
InChI Key: PQYOPBRFUUEHRC-FZFXNXQRSA-N
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Description

(+)-Xestospongin A is a macrocyclic bis-1-oxaquinolizidine isolated from marine sponges of the Xestospongia genus. It functions as a potent, cell-membrane-permeable antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) . By selectively blocking the IP3 receptor, it inhibits the IP3-induced release of calcium ions (Ca²⁺) from endoplasmic reticulum stores, a key signaling event in numerous cellular processes . This mechanism makes it an invaluable pharmacological tool for probing Ca²⁺-mediated signaling pathways in intact cells. In research settings, this compound is used to investigate the role of IP3 receptors in various physiological and pathophysiological contexts. Studies on related compounds have shown utility in exploring smooth muscle contraction , cardiac muscle inotropy , and neuronal function. Emerging research in animal models also suggests that inhibiting IP3 receptors can help alleviate cognitive and pathological impairments, highlighting its relevance in neurodegenerative disease research . Researchers utilize this compound to dissect the specific contribution of IP3-induced Ca²⁺ release in complex cellular signaling networks. It is important to note that some studies on the related compound Xestospongin C indicate that at higher concentrations, it may also inhibit the endoplasmic-reticulum Ca²⁺ pumps (SERCA) with similar potency, which can complicate the interpretation of results . Therefore, careful attention to concentration is critical for selective IP3 receptor blockade. This product is provided for laboratory research purposes and is designated Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50N2O2 B1244361 (+)-Xestospongin A CAS No. 88840-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24-,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYOPBRFUUEHRC-NIVXRMQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]2CCN3CCC[C@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Characterization of + Xestospongin a

Advanced Spectroscopic Methods for Structural Assignment

The initial determination of the planar structure of (+)-Xestospongin A, like its congeners, relied heavily on a suite of advanced spectroscopic methods. The primary tools for this purpose were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgidexlab.com

High-resolution mass spectrometry (HRMS) was instrumental in establishing the molecular formula of this compound as C₂₈H₅₀N₂O₂. This information provided the foundational data on the elemental composition and the degree of unsaturation within the molecule.

1D and 2D NMR spectroscopy were pivotal in piecing together the intricate framework of the molecule.

¹H NMR provided information on the chemical environment and connectivity of hydrogen atoms.

¹³C NMR revealed the number and types of carbon atoms, including the characteristic signals for the oxaquinolizidine rings.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) were used to establish proton-proton and proton-carbon correlations, respectively. These experiments allowed researchers to trace the connectivity of atoms and assemble the two oxaquinolizidine ring systems and the long hydrocarbon chains that link them. HMBC (Heteronuclear Multiple Bond Correlation) experiments were crucial for connecting these fragments across quaternary carbons and heteroatoms, confirming the macrocyclic nature of the structure. The combined data from these NMR experiments unambiguously established the constitution of this compound. acs.orgias.ac.in

Determination of Absolute and Relative Stereochemistry

Beyond establishing the connectivity, a significant challenge lay in defining the precise three-dimensional arrangement of the atoms—its stereochemistry. This involves determining both the relative and absolute configuration of its multiple stereocenters.

A defining structural feature of this compound is its C₂-symmetry. acs.orgacs.org This means the molecule has a rotational axis of symmetry, and rotating the molecule 180° around this axis results in a molecule indistinguishable from the original. This symmetry element simplifies the NMR spectra, as chemically equivalent atoms on both halves of the macrocycle produce a single set of signals, effectively halving the number of unique resonances to be assigned.

From a synthetic perspective, the C₂-symmetry is a powerful strategic element. It implies that the entire macrocycle can be constructed by dimerizing two identical, functionalized monomeric units. acs.orgnih.gov This approach has been a cornerstone of several total syntheses of this compound, streamlining the synthetic route and enhancing its efficiency. acs.org

Determining the absolute configuration of a chiral molecule—the actual spatial arrangement of its atoms—is a critical final step in its characterization. For the xestospongin family, this was achieved through a combination of X-ray crystallography and chemical derivatization methods like Mosher's ester analysis. acs.org

X-ray crystallography is a powerful technique that provides a definitive 3D structure of a molecule in its crystalline state. wikipedia.org While a crystal structure for this compound itself was not initially reported, the structures of closely related analogues were solved. For instance, single-crystal X-ray diffraction analysis was successfully performed on (+)-7S-hydroxyxestospongin A and (+)-xestospongin D. acs.orgnih.govacs.org The analysis of anomalous scattering in the diffraction data for (+)-xestospongin D was particularly important as it allowed for the unambiguous determination of its absolute configuration for the first time. acs.orgacs.orgresearchgate.net This information provided a crucial stereochemical reference point for the entire class of compounds.

Mosher's ester analysis is a chemical method used to determine the absolute configuration of secondary alcohols. mdpi.com This technique was applied to (+)-7S-hydroxyxestospongin A, a hydroxylated analogue of xestospongin A. acs.orgacs.org By reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) to form diastereomeric esters, the absolute configuration at the alcohol-bearing carbon could be deduced by analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage. mdpi.com The successful assignment of stereochemistry in these close analogues, combined with synthetic correlations, was instrumental in confirming the absolute configuration of this compound. nih.gov

C2-Symmetry and Its Implications

Conformational Analysis and Dynamics of the Macrocyclic Skeleton

The large, macrocyclic skeleton of this compound is not static but exists in a dynamic equilibrium of different conformations. Understanding this conformational behavior is important as it can influence the molecule's properties. Studies based on NMR spectroscopy and molecular modeling have provided insights into the preferred shapes of the xestospongin framework. researchgate.net

Structural Comparison with Analogues and Congeners

This compound is part of a larger family of related alkaloids isolated from marine sponges. These analogues, or congeners, often share the same core skeleton but differ in stereochemistry or substitution patterns.

Several key xestospongins were isolated alongside this compound from Xestospongia exigua. nih.govcaymanchem.com

Xestospongin B : This analogue is structurally distinct due to the presence of an additional methyl group and a hydroxyl group, giving it the molecular formula C₂₉H₅₂N₂O₃. nih.govird.frfinetechnology-ind.com It possesses a different substitution pattern on one of the oxaquinolizidine ring systems compared to xestospongin A.

Xestospongin C : This compound is a very close relative of this compound, sharing the same molecular formula C₂₈H₅₀N₂O₂. nih.govmerckmillipore.com Crucially, Xestospongin C is the C(9)-epimer of Xestospongin A. acs.org This means they differ only in the stereochemical configuration at a single carbon atom (C-9) on one of the oxaquinolizidine rings. This subtle stereochemical difference leads to distinct physical and biological properties. Xestospongin C is also known as araguspongine E. acs.orgnih.gov

Xestospongin D : This congener has the molecular formula C₂₈H₅₀N₂O₃, indicating the presence of an additional oxygen atom compared to xestospongin A, typically as a hydroxyl group. scbt.comuni-freiburg.de As mentioned, its absolute configuration was definitively established through single-crystal X-ray analysis, which served as a vital anchor for determining the stereochemistry of other members of the family, including this compound. acs.orgacs.org

Table 1: Comparison of Xestospongin Analogues

Compound Name Molecular Formula Key Structural Features Also Known As
This compound C₂₈H₅₀N₂O₂ C₂-symmetric bis-1-oxaquinolizidine Araguspongine D acs.org
Xestospongin B C₂₉H₅₂N₂O₃ Methylated and hydroxylated analogue -
Xestospongin C C₂₈H₅₀N₂O₂ C(9)-epimer of Xestospongin A Araguspongine E nih.gov
Xestospongin D C₂₈H₅₀N₂O₃ Hydroxylated analogue Araguspongine A mdpi.com

Araguspongines (e.g., Araguspongine B, C, D)

The araguspongines are closely related to the xestospongins, often considered part of the same family of compounds, with some being stereoisomers or having minor structural modifications. mdpi.com They are primarily isolated from marine sponges of the genus Xestospongia and Neopetrosia (formerly Xestospongia). nih.govresearchgate.net

Araguspongine B is a stereoisomer of araguspongine D (also known as xestospongin A). nih.gov The key stereochemical difference lies in the fusion of the 1-oxaquinolizidine rings. Araguspongine B possesses cis-fused 1-oxaquinolizidine rings, which adopt a cis-decaline-like conformation with both C-2 and C-9 substituents in an equatorial orientation. nih.govnih.gov This contrasts with the trans-fused rings of araguspongine D. nih.gov Araguspongine B has been isolated from various marine sponges, including Xestospongia sp. and Neopetrosia exigua. researchgate.net

Araguspongine C is a dihydroxylated analogue, featuring hydroxyl groups at positions C-9 and C-9' of the oxaquinolizidine rings. nih.govgoogle.com This structural feature distinguishes it from araguspongine A (xestospongin D), which is monohydroxylated. nih.gov The presence of the additional hydroxyl group in araguspongine C has been shown to be significant for its biological activity. nih.gov It has been isolated from the Red Sea sponge Xestospongia exigua. nih.gov

Araguspongine D is another name for this compound. mdpi.com Its structure features two 2,9-trans-disubstituted 1-oxaquinolizidine rings, which maintain a trans-decaline-like conformation where both substituents are in an equatorial orientation. nih.govnih.gov The absolute configuration of (+)-xestospongin D was determined through analysis of anomalous scattering from X-ray crystal diffraction data. researchgate.netacs.org

A new stereoisomer, Araguspongine M , was isolated from the marine sponge Neopetrosia exigua. researchgate.netmdpi.com Spectroscopic analysis, including 1H and 13C NMR, revealed that it has a C2-symmetric structure with cis-fused 1-oxaquinolizidine rings, similar to araguspongine B. mdpi.com

Table 1: Comparison of Selected Araguspongines

Compound Key Structural Feature Ring Conformation Source Species (Example)
Araguspongine B cis-fused 1-oxaquinolizidine rings cis-decaline-like Neopetrosia exigua researchgate.netmdpi.com
Araguspongine C Dihydroxylated (C-9, C-9') - Xestospongia exigua nih.gov
Araguspongine D trans-fused 1-oxaquinolizidine rings trans-decaline-like Xestospongia exigua nih.gov
Araguspongine M C2-symmetric, cis-fused rings cis-decaline-like Neopetrosia exigua researchgate.netmdpi.com

Hydroxylated Derivatives (e.g., (+)-7S-Hydroxyxestospongin A)

Hydroxylation represents a common modification of the xestospongin skeleton, leading to a variety of derivatives with altered properties.

A key example is (+)-7S-Hydroxyxestospongin A , which was isolated from the marine sponge Xestospongia sp. researchgate.netacs.org Its molecular formula was established as C28H50N2O3 by high-resolution mass spectrometry. acs.org The structure was definitively solved using single-crystal X-ray diffraction analysis. researchgate.netacs.orgnih.gov This analysis confirmed the presence of 2,9- and 2',9'-anti-disubstituted trans-quinolizidine rings. acs.org The absolute stereochemistry of the compound was determined to be (2R,2'R,5S,5'S,7S,9R,9'R,10S,10'S) through Mosher's ester analysis. acs.org The hydroxyl group at the C-7 position is in an equatorial orientation. acs.org Studies have shown that hydroxylated derivatives like (+)-7S-Hydroxyxestospongin A and araguspongine C have a lower potency in blocking IP3R-induced Ca2+ release compared to xestospongin C. nih.govresearchgate.netresearchgate.net

Demethylated and Other Substituted Analogues

Besides hydroxylation, demethylation and other substitutions contribute to the structural diversity of xestospongin analogues.

Demethylxestospongin B is an example of a demethylated analogue that has been isolated from marine sponges. researchgate.netacs.org It was identified alongside other xestospongins from a Xestospongia sp. researchgate.net

Another category of analogues includes dimethylated derivatives . For instance, 3β,3′β-dimethylxestospongin C has been reported. acs.org

The isolation of these various analogues highlights the biosynthetic plasticity within the producing organisms, leading to a rich family of structurally related natural products. The stereochemical complexity of the xestospongin/araguspongine family is significant, and while many are isolated as pure enantiomers, some have been found as nonracemic mixtures. acs.org

Biosynthetic Hypotheses and Proposed Pathways to + Xestospongin a

Precursor Incorporation Studies

As of the current body of academic literature, specific studies detailing the incorporation of labeled precursors into (+)-Xestospongin A by the Xestospongia sponge or its symbionts have not been reported. Such experiments are fundamental to definitively identify the building blocks of a natural product. In their absence, hypotheses about the precursors are formulated based on retrosynthetic analysis of the molecule's structure.

The core structure of this compound features two key components: the 1-oxaquinolizidine ring system and the long hydrocarbon chains. This suggests a mixed biosynthetic origin, likely involving amino acid and polyketide or fatty acid pathways.

The Oxaquinolizidine Core: This heterocyclic system is a type of alkaloid. Biomimetic syntheses have demonstrated that the oxaquinolizidine ring can be readily formed through the condensation of a 1,3-aminoalcohol with a 5-halovaleraldehyde or a similar C5 electrophile. acs.org This suggests that in nature, precursors like the amino acid L-lysine (via its decarboxylation product, cadaverine) or L-ornithine could provide the nitrogen atom and part of the carbon skeleton, while a polyketide- or fatty acid-derived chain could supply the remaining carbons.

The Macrocyclic Chains: The long carbon chains that link the two monomeric units are characteristic of fatty acid or polyketide synthase (PKS) products. These pathways utilize simple building blocks like acetyl-CoA and malonyl-CoA to construct long carbon chains with controlled stereochemistry and functionalization.

Proposed Enzymatic Transformations

The construction of a complex, C₂-symmetric molecule like this compound from simple precursors necessitates a series of highly specific enzymatic transformations. While the specific enzymes are unknown, their required functions can be proposed based on established biochemical reactions and biomimetic synthesis strategies. acs.org The key proposed event in the biosynthesis is the dimerization of two monomeric oxaquinolizidine-containing precursors. acs.orgacs.org

A hypothetical sequence of enzymatic transformations could include:

Formation of the Monomer: An initial series of reactions would form an advanced monomeric intermediate containing the 1-oxaquinolizidine core and a reactive alkyl chain. This would likely involve enzymes such as aminotransferases, decarboxylases, oxidoreductases, and possibly PKS modules.

Dimerization: The crucial step is the macrocyclic dimerization. In the laboratory, this has been achieved through various methods, including spontaneous dimerization under controlled pH conditions, suggesting a thermodynamically favorable process. acs.orgacs.org In nature, this is almost certainly catalyzed by an enzyme to ensure fidelity and efficiency. Enzymes known to catalyze dimerization in other natural product pathways include cytochrome P450s and laccases. nih.gov A specific dimerizing enzyme would be responsible for joining two monomers to form the 20-membered macrocycle with the correct stereochemistry of this compound.

Late-Stage Modifications: Following dimerization, tailoring enzymes could perform final modifications. For related compounds like (+)-7S-hydroxyxestospongin A, this would involve a stereospecific hydroxylation, likely catalyzed by a cytochrome P450 monooxygenase or an α-ketoglutarate-dependent dioxygenase. mdpi.combeilstein-journals.org

The table below summarizes the proposed transformations and the classes of enzymes that could potentially catalyze them.

Proposed TransformationPotential Enzyme ClassFunction in this compound Biosynthesis
Monomer Assembly Polyketide Synthase (PKS) / Fatty Acid Synthase (FAS)Construction of the long carbon chains from simple acyl-CoA units.
Aminotransferase / DecarboxylaseGeneration of the amino-group precursor for the oxaquinolizidine ring from an amino acid.
Condensation EnzymesFormation of the C-N and C-O bonds to create the heterocyclic oxaquinolizidine core.
Oxidoreductases (Dehydrogenases/Reductases)Adjustment of oxidation states throughout the monomer assembly.
Macrocyclic Dimerization Dimerase (e.g., Cytochrome P450, Laccase)Catalysis of the intermolecular reaction between two monomers to form the macrocycle. nih.gov
Late-Stage Tailoring Hydroxylases (e.g., Cytochrome P450)Introduction of hydroxyl groups, as seen in related analogs like (+)-7S-hydroxyxestospongin A. mdpi.com

Chemoenzymatic Considerations in Natural Product Formation

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to producing complex molecules like this compound. chemrxiv.orgnih.gov Studying these synthetic routes provides valuable insight into the challenges and efficiencies of the natural biosynthetic pathway.

A key challenge in the laboratory synthesis of this compound is controlling the macrocyclic dimerization reaction. Factors such as substrate rigidity, reaction concentration, and pH are critical to favor the desired intramolecular dimerization over polymerization or other side reactions. acs.orgacs.org In nature, enzymes overcome these challenges with remarkable precision. A hypothetical "xestospongin synthase" would likely bind two monomeric substrates in a specific orientation within its active site, perfectly positioning them for cyclization. This templated synthesis avoids the concentration issues faced in chemical synthesis and ensures the formation of the correct macrocyclic structure.

The development of scalable chemoenzymatic routes to access xestospongin analogs highlights the modularity of the biosynthesis. nih.govrsc.org Synthetic strategies often build the two halves of the molecule separately before joining them, a convergent approach that allows for the creation of unsymmetrical analogs. escholarship.orgnih.gov This mirrors how natural biosynthetic pathways can be engineered or evolved to produce new-to-nature compounds. biorxiv.org The ability to use enzymes from different organisms or engineered enzymes to perform specific, difficult chemical transformations showcases the potential for harnessing biocatalysis to create analogs of this compound. mdpi.com

The table below outlines key chemoenzymatic concepts and their relevance to understanding the natural formation of this compound.

Chemoenzymatic ConceptRelevance to Natural Product Formation
Enzymatic Desymmetrization An enzyme could act on a symmetric precursor to install chirality, setting the stage for the stereospecific synthesis of the (+)-enantiomer.
Biocatalytic Redox Reactions The use of oxidoreductases in synthesis for stereoselective ketone reductions or hydroxylations highlights the role of these enzymes in establishing the defined stereocenters in the natural product. rsc.org
Enzyme-Catalyzed Macrocyclization The challenges of macrocyclization in chemical synthesis emphasize the efficiency of a putative enzyme that would catalyze this key bond-forming event in nature, avoiding side products.
Modular Assembly Convergent synthetic strategies where key fragments are built and then combined reflect a possible evolutionary origin of the biosynthetic pathway, where modules for monomer synthesis and dimerization were brought together. nih.gov

Total Synthesis and Advanced Synthetic Methodologies of + Xestospongin a and Analogues

Early Synthetic Endeavors and Challenges

The synthesis of (+)-Xestospongin A, a complex macrocyclic alkaloid, presented significant challenges to organic chemists from its initial isolation. The molecule's intricate architecture, characterized by two bis-1-oxaquinolizidine heterocyclic systems linked by two long carbon chains, demanded innovative and robust synthetic strategies. Early efforts were fraught with difficulties, particularly in controlling the stereochemistry of multiple chiral centers and in achieving the macrocyclization to form the large 24-membered ring.

One of the primary hurdles was the construction of the oxaquinolizidine ring system with the correct relative stereochemistry. acs.org Researchers initially struggled with methods that would reliably produce the desired isomers. Furthermore, the sheer size of the macrocycle made its closure an entropically disfavored process, often leading to low yields and the formation of undesired oligomeric byproducts. acs.org

Key Strategic Approaches in Total Synthesis

Over the years, several key strategic approaches have been developed to overcome the challenges associated with the total synthesis of this compound. These strategies have focused on efficient dimerization, optimized macrocyclization, and precise stereochemical control.

Dimerization Strategies and Their Efficacy

Given the C2-symmetrical nature of this compound, dimerization strategies have been a cornerstone of many synthetic approaches. acs.orgnih.gov These strategies involve the synthesis of a monomeric precursor containing all the necessary functionalities, which is then dimerized to form the macrocyclic structure. This approach is highly effective for producing C2-symmetrical targets like this compound. nih.govscribd.com

Two primary dimerization strategies have been employed, often referred to as Strategy A and Strategy B.

Strategy A (Direct Dimerization): This approach involves the dimerization of two identical, bifunctional monomeric units. acs.org While conceptually straightforward, this method can be less efficient due to the potential for oligomerization.

Strategy B (Stepwise Dimerization): This more controlled approach involves the use of two differently protected, or "end-differentiated," monomers. The first coupling event forms a linear dimer, which then undergoes a second, intramolecular cyclization to form the macrocycle. acs.org This stepwise process avoids oligomerization and can benefit from high-dilution conditions for the final macrocyclization step. acs.org

A biomimetic dimerization strategy has also been successfully applied, which was crucial in correcting the absolute configurations of the natural products. escholarship.org

Dimerization StrategyDescriptionAdvantagesDisadvantagesKey Researchers
Strategy A Direct dimerization of two identical bifunctional monomers. acs.orgConceptually simple.Potential for oligomerization, leading to lower yields of the desired macrocycle. acs.orgHoye et al. acs.org
Strategy B Stepwise coupling of two end-differentiated monomers followed by intramolecular cyclization. acs.orgAvoids oligomerization, allows for higher yields under high-dilution conditions. acs.orgRequires more synthetic steps to prepare the differentiated monomers.Hoye et al. acs.org
Biomimetic Dimerization Mimics the proposed biosynthetic pathway. escholarship.orgLed to the correction of the absolute stereochemistry of the natural product. escholarship.orgMay not be the most efficient route for large-scale synthesis.Baldwin et al. escholarship.org

Macrocyclization Techniques and Optimization

The formation of the large 24-membered macrocycle is a critical and often low-yielding step in the synthesis of this compound. Researchers have invested significant effort in optimizing this macrocyclization reaction. Key factors that have been shown to influence the efficiency of this step include pH control, concentration, and the rigidity of the substrate. acs.orgacs.org

High-dilution conditions are traditionally used to favor intramolecular cyclization over intermolecular polymerization. acs.org The control of pH is also crucial for the success of certain cyclization strategies, particularly those involving iminium ion intermediates. acs.orgacs.orgresearchgate.net

The rigidity of the precursor undergoing macrocyclization can also impact the reaction's efficiency. acs.orgresearchgate.net In some syntheses, a thiophene (B33073) unit was incorporated into the monomeric precursor to increase its rigidity. acs.org This rigidified monomer was then dimerized and cyclized, and the thiophene rings were subsequently removed in the final step using Raney nickel reduction to yield this compound. acs.orgresearchgate.net Interestingly, a non-thiophene-containing precursor was also synthesized and found to dimerize with similar efficiency, suggesting that while rigidity can be a factor, it may not be the sole determinant of success. acs.orgresearchgate.net

More recent advancements in macrocyclization chemistry, such as ring-closing metathesis and catalyst-transfer macrocyclization, offer powerful alternatives for the formation of large rings, although their specific application to this compound is not extensively detailed in the provided context. chemrxiv.orgrsc.orguni-kiel.de

Stereoselective Syntheses and Chiral Control

Establishing the correct stereochemistry at the multiple chiral centers of this compound is a paramount challenge. Various stereoselective strategies have been employed to achieve this.

Early approaches relied on controlling relative stereochemistry through equilibration-controlled processes. acs.org For instance, the condensation between 5-halovaleraldehydes and 1,3-aminoalcohols was used to produce the oxaquinolizidine ring system where the desired relative stereochemistry was achieved through thermodynamic control. umn.edu

Enzymatic resolution has also proven to be an effective method for obtaining enantiomerically pure starting materials. acs.org For example, lipases have been used for the kinetic resolution of racemic intermediates, providing access to the chiral building blocks required for the synthesis. acs.org

More advanced techniques, such as the Ireland-Claisen rearrangement, have been instrumental in establishing key stereocenters. escholarship.orgnih.govescholarship.org This powerful carbon-carbon bond-forming reaction allows for the predictable and highly stereoselective introduction of new chiral centers. escholarship.org Notably, researchers have developed methods to access both diastereomeric products from the same starting material by simply changing the solvent and enolization reagent, providing a high degree of stereodivergence. escholarship.org

The use of chiral auxiliaries has also been a valuable tool for introducing stereocenters with a defined relative configuration. ethz.ch These auxiliaries are later removed, often with the possibility of recycling. Asymmetric transformations, such as highly stereoselective epoxidation methods, have been employed to reduce the reliance on kinetic resolution and improve material efficiency in establishing the stereochemistry of multiple chiral centers. acs.orgacs.org

Synthesis of Xestospongin A Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for developing compounds with improved biological properties.

Modular Synthesis Approaches

Modular synthesis has emerged as a powerful strategy for the preparation of a variety of xestospongin analogues. escholarship.org This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in a convergent manner. This allows for the easy modification of different parts of the molecule by simply using different building blocks.

For example, a modular approach has been used to assemble the xestospongin carbon skeleton, enabling the preparation of various analogues for biological testing. escholarship.org This strategy has been particularly useful for the synthesis of unsymmetrical analogues, such as desmethylxestospongin B, where a stepwise assembly of fragments prevents homodimerization. nih.gov The Ireland-Claisen rearrangement has been a key reaction in this modular approach, allowing for the establishment of stereochemistry in the individual fragments before they are combined. nih.govescholarship.org This modularity has also been applied to the synthesis of fluorinated analogues of xestospongins. escholarship.org

Scalability and Efficiency Enhancements in Synthetic Routes

A notable example involves the scalable total synthesis of (+)-desmethylxestospongin B, an analogue of xestospongin A. escholarship.orgnih.gov Critical analysis of an original route revealed scalability issues that were systematically addressed to increase the total yield by 50%. escholarship.orgnih.gov Key modifications included a significant restructuring of the early-stage synthesis. The revised route implemented a highly stereoselective asymmetric epoxidation method to establish key stereocenters. escholarship.orgnih.gov This approach replaced a less efficient kinetic resolution, which was a major bottleneck in the original synthesis by limiting theoretical yield and material efficiency. escholarship.org

Further enhancements were achieved through the meticulous management of protecting groups. The updated synthesis avoided superfluous protection and deprotection steps and introduced new protecting groups that suppressed the formation of byproducts during their removal. escholarship.orgnih.gov While some late-stage transformations, such as lactam semi-reduction under Birch conditions, still presented challenges, the optimized route successfully afforded 0.37 g of the target natural product, demonstrating a marked improvement in scalability for continued biological investigation. nih.gov This flexible synthetic strategy not only provides a more efficient path to (+)-desmethylxestospongin B but also allows for the control of oxidation levels and stereochemistry at key positions, facilitating the generation of diverse analogues for structure-activity relationship studies. researchgate.net

| Final Output | Milligram-scale | 0.37 grams | To demonstrate the practicality and scalability of the improved route. nih.gov |

Impact of Substrate Rigidity and Reaction Conditions on Macrocyclic Dimerization

The construction of the C2-symmetric macrocyclic core of this compound is a pivotal step in its total synthesis, with the efficiency of the macrocyclic dimerization being highly dependent on both the structural properties of the monomeric precursor and the specific reaction conditions employed. acs.org The key transformation involves the dimerization of a monomer unit containing reactive functionalities at each end, which join to form the large ring system. acs.org

The role of substrate rigidity has been systematically investigated by comparing the cyclization efficiency of different monomeric precursors. acs.orgresearchgate.net In one seminal synthesis, a key monomer was constructed using a thiophene ring as a rigid four-carbon linchpin. acs.org This thiophene-containing precursor, upon conversion to an amino aldehyde, was expected to adopt a conformation favorable for macrocyclization. To test the hypothesis that this rigidity was crucial for an efficient reaction, an analogous, more flexible monomer was prepared where the thiophene unit was replaced by a simple tetramethylene chain. acs.orgresearchgate.net

The study revealed that the rigidifying effect of the thiophene ring was not a critical requirement for the success of the macrocyclization. acs.org The more flexible, non-thiophene monomer underwent spontaneous macrocyclic dimerization to produce a mixture of this compound and its epimer xestospongin C with an efficiency comparable to that of the thiophene-containing precursor. researchgate.net This finding indicates that the inherent conformational preferences of the oxaquinolizidine portions of the monomer are sufficient to pre-organize the molecule for effective dimerization, without needing an additional rigidifying element.

Reaction conditions, particularly pH, also play a critical role. researchgate.net The macrocyclization is typically performed via a stepwise process or a direct dimerization. In the direct approach, a monomer bearing, for example, an aldehyde (or acetal (B89532) precursor) and a nitrile is converted into an amino aldehyde intermediate. The subsequent intermolecular condensation and cyclization to form the dimeric macrocycle is sensitive to the pH of the medium. researchgate.netacs.org Control of pH is important to facilitate the desired imine formation and subsequent ring closure while minimizing side reactions. researchgate.net

Table 2: Effect of Substrate Structure on Macrocyclic Dimerization Efficiency

Monomer Precursor Key Structural Feature Rigidity Dimerization Efficiency Product(s)
Thiophene-based Monomer (33) Contains a 2,5-disubstituted thiophene ring More Rigid Efficient Macrocyclic bis-thiophene, precursor to this compound. researchgate.netacs.org

| Alkyl-chain Monomer (41) | Thiophene replaced with a -(CH₂)₄- chain | More Flexible | Similar to rigid precursor | Mixture of this compound and Xestospongin C. researchgate.net |

Table 3: Mentioned Chemical Compounds

Compound Name Other Names
This compound Araguspongine D
Xestospongin C Araguspongine E
(+)-Desmethylxestospongin B dmXeB
Thiophene-based Monomer (33) N/A
Alkyl-chain Monomer (41) N/A

Mechanistic Dissection of + Xestospongin A S Biological Activities

Modulation of Intracellular Calcium Signaling

(+)-Xestospongin A and its analogs are recognized as potent, membrane-permeable inhibitors of IP3-mediated calcium release from the endoplasmic reticulum (ER). ird.frnih.gov This inhibition forms the cornerstone of their biological effects, impacting a wide array of cellular processes that are dependent on precise calcium signaling.

Inhibition of Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP3Rs)

The primary molecular target of this compound is the IP3R, an intracellular ligand-gated calcium channel located on the membrane of the ER and sarcoplasmic reticulum (SR). researchgate.nettandfonline.com By blocking these receptors, xestospongins prevent the release of stored calcium into the cytosol, a critical step in many signaling cascades.

The precise mechanism by which xestospongins block IP3Rs has been a subject of investigation. Early studies suggested an indirect mechanism, where the compounds did not appear to directly compete with inositol 1,4,5-trisphosphate (IP3) for its binding site on the receptor. ird.frnih.gov However, later research provided evidence for a more direct interaction, although the exact nature of this interaction remains a topic of discussion. researchgate.net Some reports indicate that xestospongins may act as non-competitive antagonists, binding to a site on the receptor distinct from the IP3 binding site, thereby inducing a conformational change that prevents channel opening.

A significant point of discussion is whether xestospongins directly interact with the IP3-binding site. Several studies have shown that compounds like Xestospongin C can block IP3-induced calcium release without affecting the binding of radiolabeled IP3 to its receptor. ird.frnih.gov This suggests that the blockage is not due to competitive inhibition at the IP3 binding site. However, some conflicting reports do suggest a direct inhibition at the IP3 binding site. researchgate.net It is generally accepted that the primary mechanism is non-competitive, allosteric inhibition.

Direct vs. Indirect Mechanisms of IP3R Blockage

Effects on Endoplasmic/Sarcoplasmic Reticulum (ER/SR) Ca2+ Release

The direct consequence of IP3R inhibition by this compound is the attenuation of calcium release from the ER/SR. ird.frnih.gov This has been demonstrated in various cell types where stimuli that normally evoke IP3-mediated calcium release, such as bradykinin (B550075) or carbamylcholine, are effectively blocked by pretreatment with xestospongins. nih.gov This blockade is selective for IP3-mediated pathways, as calcium release triggered by other mechanisms is often unaffected.

Influence on Other Calcium Channels and Transporters

The specificity of xestospongins for IP3Rs over other calcium channels is a key feature of their utility as pharmacological tools.

SERCA: While some initial reports suggested that xestospongins might also inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, subsequent and more detailed studies have shown that xestospongins like Xestospongin C and its hydroxylated derivatives lack direct inhibitory activity towards SERCA1 and SERCA2. nih.govnih.gov However, some conflicting evidence exists, with at least one study suggesting Xestospongin C inhibits SERCA with a potency equal to its action on IP3Rs. nih.gov Xestospongin B, in particular, has been shown not to affect SERCA activity. ird.fr

RyR: Xestospongins exhibit a high degree of selectivity for IP3Rs over ryanodine (B192298) receptors (RyRs). nih.gov While Xestospongin C shows weak inhibition of RyR1, hydroxylated derivatives like Xestospongin D have been found to enhance Ca2+-induced Ca2+ release mediated by RyRs, a unique bifunctional activity. nih.gov

VDAC, MCU, and NCLX: The influence of this compound on mitochondrial calcium transporters such as the voltage-dependent anion channel (VDAC), the mitochondrial calcium uniporter (MCU), and the mitochondrial sodium-calcium exchanger (NCLX) is primarily indirect. By blocking ER calcium release, xestospongins prevent the formation of high local calcium concentrations at the ER-mitochondria interface, which are necessary for efficient mitochondrial calcium uptake through VDAC and MCU. nih.govfrontiersin.org The activity of NCLX, which is involved in mitochondrial calcium efflux, would consequently also be modulated by the altered mitochondrial calcium dynamics. oaepublish.com

Cellular Responses and Signaling Pathways Impacted by IP3R Modulation

The inhibition of IP3Rs by this compound has profound effects on various cellular processes that are governed by intracellular calcium signaling.

One of the most notable cellular responses is the modulation of autophagy . Inhibition of IP3Rs, either pharmacologically with xestospongins or through genetic knockdown, has been shown to induce autophagy. researchgate.nettandfonline.comfrontiersin.org This effect appears to be independent of major changes in bulk cytosolic or ER calcium levels, suggesting a more direct role for the IP3R protein in regulating the autophagic machinery. researchgate.net The induction of autophagy by IP3R blockade is a potent stimulus and can even lead to autophagic cell death in some cancer cells that are dependent on basal IP3R activity for mitochondrial bioenergetics. frontiersin.org

Furthermore, by blocking IP3-mediated calcium release, xestospongins can impact a multitude of downstream signaling pathways. For instance, in vascular smooth muscle cells, IP3R-mediated calcium release is crucial for contraction and migration, processes that can be inhibited by xestospongin C. karger.com In atrial myocytes, IP3R activation leads to an increase in cyclic AMP (cAMP), a response that is blocked by xestospongin C, highlighting a role in cardiac signaling. biorxiv.org The inhibition of IP3Rs has also been shown to protect against cell death in some models of ER stress. diabetesjournals.org

The table below summarizes the key molecular targets of this compound and its analogs.

TargetEffect of this compound/AnalogsReferences
IP3R Potent, non-competitive inhibition ird.frnih.gov
SERCA Generally no direct inhibition, some conflicting reports ird.frnih.govnih.gov
RyR Weak inhibition (XeC), enhancement of Ca2+-induced Ca2+ release (XeD) nih.govnih.gov
VDAC/MCU Indirect inhibition of mitochondrial Ca2+ uptake nih.govfrontiersin.org

Regulation of Autophagy

This compound and its related compounds, such as Xestospongin B and C, are recognized as potent inhibitors of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R). tandfonline.comnih.gov This inhibition plays a crucial role in the regulation of autophagy, the cellular process of self-digestion and recycling of cellular components.

Normally, IP₃ acts as a second messenger that, upon binding to the IP₃R on the endoplasmic reticulum (ER), triggers the release of calcium (Ca²⁺) into the cytosol. tandfonline.comnih.gov The IP₃R itself acts as an endogenous inhibitor of autophagy. tandfonline.com By blocking the IP₃R, xestospongins can induce autophagy. tandfonline.comnih.govatlasgeneticsoncology.org This induction is independent of changes in the steady-state Ca²⁺ levels in the ER and cytosol. tandfonline.comnih.govresearchgate.net

The mechanism of autophagy induction by IP₃R blockade is linked to the disruption of the interaction between the IP₃R and Beclin-1, a key protein in the initiation of autophagy. tandfonline.comatlasgeneticsoncology.org This interaction is also regulated by the anti-apoptotic proteins Bcl-2 and Bcl-XL, which can bind to Beclin-1 and inhibit its function. tandfonline.com Inhibition of the IP₃R by xestospongins is thought to alter the stoichiometry of these protein complexes, leading to the de-inhibition of Beclin-1 and subsequent activation of the autophagic process. tandfonline.com The induction of autophagy by this pathway requires the involvement of other essential autophagy-related proteins, including Atg5, Atg7, Atg10, Atg12, and hVps34. tandfonline.comnih.gov

Interestingly, while xestospongins can induce autophagy on their own, they have been observed to inhibit starvation-induced autophagy, highlighting the context-dependent nature of their effects on this cellular process. kuleuven.be

Effects on Receptor Tyrosine Kinase Signaling (e.g., c-Met and HER2)

Recent studies have revealed that araguspongine C, a related oxaquinolizidine alkaloid, can suppress the signaling of receptor tyrosine kinases (RTKs), specifically c-Met and HER2. nih.govdntb.gov.uanih.gov Dysregulation of these RTKs is a known driver of tumorigenesis. nih.govdntb.gov.uanih.gov

Araguspongine C has been shown to inhibit the proliferation of breast cancer cell lines, particularly those that overexpress HER2. nih.govdntb.gov.uanih.gov This anti-proliferative effect is associated with the induction of autophagic cell death. nih.govdntb.gov.uanih.gov Mechanistically, araguspongine C appears to directly interact with the kinase domains of c-Met and HER2, suppressing their activation. nih.govdntb.gov.uanih.gov This inhibition leads to the downstream suppression of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth and survival. nih.govdntb.gov.uanih.gov

The induction of autophagy by araguspongine C in this context is also linked to a decrease in the levels of the IP₃ receptor. nih.govdntb.gov.uanih.gov This dual effect—suppression of key RTK signaling and modulation of the IP₃R—highlights a multi-pronged mechanism by which these compounds can exert their anti-cancer effects.

Modulation of Mitochondrial Bioenergetics and Function

This compound and its analogs impact mitochondrial function, primarily through their inhibition of the IP₃R and the subsequent disruption of calcium signaling between the endoplasmic reticulum and mitochondria. nih.govumayor.clfrontiersin.org Mitochondria require a steady influx of Ca²⁺ from the ER to maintain optimal bioenergetic function and ATP production. nih.govumayor.cl

By blocking the IP₃R, xestospongins interrupt this crucial Ca²⁺ transfer. nih.govfrontiersin.org This interruption leads to a bioenergetic crisis within the cell, characterized by decreased mitochondrial respiration and activation of AMPK, a key sensor of cellular energy status. nih.gov In certain cancer cells, such as T-cell acute lymphoblastic leukemia (T-ALL) cells, which exhibit high levels of mitochondrial respiration and are dependent on this ER-to-mitochondria Ca²⁺ flux, this disruption can selectively induce cell death. nih.govnih.gov

Furthermore, the inhibition of IP₃R by xestospongins has been shown to reduce both basal and ATP-linked oxygen consumption rates in skeletal muscle cells. frontiersin.org This effect underscores the importance of IP₃R-mediated Ca²⁺ signaling in maintaining mitochondrial respiratory function. frontiersin.org

Influence on Platelet Aggregation Mechanisms

This compound has demonstrated potent inhibitory effects on platelet aggregation. nih.govresearchgate.net Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases.

Research has shown that this compound can inhibit platelet aggregation induced by various agonists, including collagen and epinephrine. nih.govresearchgate.net One study found that a xestospongin/araguspongine-type molecule inhibited collagen-induced aggregation by 87% at a concentration of 2 µg/ml and epinephrine-induced aggregation by 78% at 20 µg/ml. nih.gov

The mechanism underlying this anti-platelet activity is linked to the inhibition of inositol trisphosphate signaling. nih.gov In platelets from individuals with Wiskott-Aldrich syndrome, which are prone to necrosis, treatment with xestospongin C inhibited the exposure of phosphatidylserine, a marker of cell death, suggesting an involvement of the IP₃R pathway. nih.gov The effects were also sensitive to extracellular calcium levels, further implicating calcium signaling in the process. nih.gov

Vasodilatory Mechanisms

This compound and its congeners were initially noted for their vasodilatory properties. bertin-bioreagent.com This effect is mediated through both endothelium-dependent and endothelium-independent pathways, ultimately leading to the relaxation of vascular smooth muscle cells.

The endothelium plays a crucial role in regulating vascular tone by producing vasodilatory factors like nitric oxide (NO). nih.gov The production of NO by endothelial nitric oxide synthase (eNOS) is a Ca²⁺-dependent process. nih.gov Agonists such as acetylcholine (B1216132) stimulate IP₃ production in endothelial cells, leading to IP₃R-mediated Ca²⁺ release from the ER. pnas.org This increase in intracellular Ca²⁺ activates eNOS, leading to NO production. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase (GC), increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels and activating protein kinase G (PKG), resulting in vasodilation. researchgate.net

By inhibiting the IP₃R, xestospongins can interfere with this signaling cascade. pnas.orgnih.gov Blockade of the IP₃R has been shown to abrogate the increase in Ca²⁺ in response to vasodilatory stimuli, thereby inhibiting endothelium-dependent vasodilation. nih.gov

Xestospongins also exert vasodilatory effects through mechanisms that are independent of the endothelium. researchgate.net These pathways directly target the vascular smooth muscle cells.

One proposed mechanism is the activation of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. researchgate.net SERCA is responsible for pumping Ca²⁺ from the cytosol back into the sarcoplasmic reticulum, leading to muscle relaxation. Some reports suggest that xestospongins can inhibit SERCA, which would lead to an increase in cytosolic Ca²⁺ and vasoconstriction. nih.govmedchemexpress.comhellobio.com However, other evidence points towards a vasodilatory effect mediated by SERCA activation. researchgate.net The precise role of xestospongins in SERCA regulation appears complex and may be context-dependent.

Another endothelium-independent mechanism is the blocking of voltage-operated calcium (VOC) channels of the L-type. researchgate.net These channels are present on the plasma membrane of vascular smooth muscle cells and allow the influx of extracellular Ca²⁺ upon membrane depolarization, leading to contraction. By blocking these channels, xestospongins can reduce Ca²⁺ influx and promote vasodilation. researchgate.netnih.gov

Preclinical Biological Activity and Research Applications

In Vitro Studies of Diverse Biological Activities

Cytotoxicity in Cell Lines (e.g., Cancer Cells, Leukemia) with Mechanistic Insights

Xestospongins have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The underlying mechanisms often involve the modulation of critical cellular pathways, including calcium homeostasis and apoptosis.

Research has shown that xestospongins and extracts from Xestospongia species are active against several human cancer cell lines. For instance, salsolinol, a tetrahydroisoquinoline alkaloid from Xestospongia vansoesti, displayed cytotoxicity against murine leukemia (L1210), human amnion (FL), human oral epidermoid carcinoma (KB), and human lung adenocarcinoma (A549) cells. mdpi.com Similarly, an ethanol (B145695) extract of Xestospongia exigua was cytotoxic to HT-29, T47D, and Casky cancer cells. mdpi.comnih.gov The chloroform (B151607) fraction of a methanol (B129727) extract from X. testudinaria also showed potent anticancer activity against the HeLa cell line. mdpi.com

In the context of leukemia, Xestospongin C has been shown to inhibit proliferation and induce monocytic differentiation in human leukemia HL60 cells by activating the ERK pathway. biocrick.comnih.gov This suggests its potential as a differentiation-inducing agent for treating acute myeloid leukemia (AML). biocrick.comnih.gov Furthermore, Xestospongin B has been found to selectively induce cell death in T-cell acute lymphoblastic leukemia (T-ALL) cell lines (CCRF-CEM and Jurkat) by inhibiting the Inositol (B14025) 1,4,5-trisphosphate receptor (InsP3R), which blunts the higher mitochondrial respiration characteristic of these cancer cells. nih.gov This prolonged inhibition leads to a bioenergetic crisis and significant cell death in cancer cells while leaving non-malignant cells unaffected. nih.govvulcanchem.com

The mechanism of cytotoxicity is often linked to the inhibition of the IP3R. medchemexpress.com By blocking IP3R, xestospongins prevent the release of calcium from the endoplasmic reticulum, disrupting cellular signaling that cancer cells rely on for proliferation. vulcanchem.com This disruption can trigger apoptosis. For example, the IP3R inhibitor Xestospongin C was shown to attenuate sulforaphane-induced apoptosis in ovarian carcinoma cells. oncotarget.com Araguspongine C, a related alkaloid, induces autophagic cell death in breast cancer cells by suppressing c-Met and HER2 receptor tyrosine kinase signaling. nih.gov

Table 1: Cytotoxic Activity of Xestospongin-Related Compounds and Extracts in Various Cell Lines

Compound/Extract Cell Line Cell Type Activity (IC₅₀) Source(s)
Salsolinol L1210 Murine Leukemia 8 mg/mL mdpi.com
Salsolinol FL Human Amnion 13 mg/mL mdpi.com
Salsolinol KB Human Oral Epidermoid Carcinoma 20 mg/mL mdpi.com
Salsolinol A549 Human Lung Adenocarcinoma 27 mg/mL mdpi.com
Xestobergsterole A L-1210 Murine Leukemia 4.0 µg/mL mdpi.com
Xestobergsterole C L-1210 Murine Leukemia 4.1 µg/mL mdpi.com
Ethanol Extract of X. exigua HT-29 Human Colorectal Adenocarcinoma 124 µg/mL mdpi.comnih.gov
Ethanol Extract of X. exigua T47D Human Breast Cancer 98 µg/mL mdpi.comnih.gov
Ethanol Extract of X. exigua Casky Human Cervical Cancer 68 µg/mL mdpi.comnih.gov
Chloroform Fraction of X. testudinaria HeLa Human Cervical Cancer 2.273 ppm mdpi.com
Xestospongin C HL60 Human Promyelocytic Leukemia Induces differentiation biocrick.comnih.gov
Xestospongin B CCRF-CEM, Jurkat T-cell Acute Lymphoblastic Leukemia Induces selective cell death nih.gov
Araguspongine C BT-474 Human Breast Cancer Induces autophagic death nih.gov
Xestospongin D - Human Leukemia & Breast Cancer Growth inhibition mdpi.com

Antifungal Activities against Pathogenic Strains (e.g., Candida spp.)

Several xestospongin compounds have demonstrated modest antifungal properties, particularly against drug-resistant strains of Candida. nih.govresearchgate.net Studies have shown that Xestospongins A, C, and D, along with araguspongine C and demethylxestospongin B, exhibit activity against various fluconazole-resistant Candida species. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for these compounds typically ranges from 30 to 100 µg/mL. nih.govresearchgate.net Interestingly, (+)-7S-Hydroxyxestospongin A was found to be inactive. nih.gov Extracts from Xestospongia species have also shown activity against Candida albicans and Aspergillus niger. i3l.ac.idnih.govresearchgate.net

Table 2: Antifungal Activity of Xestospongins

Compound Pathogenic Strain Activity (MIC) Source(s)
Xestospongin A Fluconazole-resistant Candida spp. 30-100 µg/mL nih.govresearchgate.net
Xestospongin C Fluconazole-resistant Candida spp. 30-100 µg/mL nih.govresearchgate.net
Xestospongin D Fluconazole-resistant Candida spp. 30-100 µg/mL nih.govresearchgate.net
Araguspongine C Fluconazole-resistant Candida spp. 30-100 µg/mL nih.govresearchgate.net
Demethylxestospongin B Fluconazole-resistant Candida spp. 30-100 µg/mL nih.govresearchgate.net
(+)-7S-Hydroxyxestospongin A Fluconazole-resistant Candida spp. Inactive nih.gov

Antimalarial and Antituberculosis Potentials

Compounds derived from Xestospongia sponges have shown promise as antimalarial and antituberculosis agents. nih.govresearchgate.net Extracts from Xestospongia sp. have been found to inhibit the growth of both chloroquine-resistant and susceptible strains of Plasmodium falciparum. i3l.ac.idresearchgate.net

Bioassay-guided fractionation of Xestospongia extracts has led to the isolation of several potent antiplasmodial compounds. For example, two steroidal alkaloids, epoxysarcovagenine-D and epoxyepapakistamine-A, isolated from an ethyl acetate (B1210297) extract, showed strong activity against P. falciparum 3D7 strain with IC₅₀ values of 0.013 µM and 0.158 µM, respectively. cmu.ac.th Another study isolated a new antimalarial sterol, kaimanol, and the known sterol, saringosterol, which exhibited antiplasmodial activity with IC₅₀ values of 359 nM and 0.250 nM, respectively. researchgate.net Xestoquinone, another compound from Xestospongia, inhibits Pfnek-1, a protein kinase of P. falciparum, and shows in vitro antiplasmodial activity. nih.gov The antituberculosis potential of araguspongines and xestospongins has also been reported. nih.govresearchgate.net

Table 3: Antimalarial Activity of Compounds from Xestospongia sp.

Compound Plasmodium Strain Activity (IC₅₀) Source(s)
Epoxysarcovagenine-D P. falciparum 3D7 0.013 µM cmu.ac.th
Epoxyepapakistamine-A P. falciparum 3D7 0.158 µM cmu.ac.th
Kaimanol P. falciparum 3D7 359 nM researchgate.net
Saringosterol P. falciparum 3D7 0.250 nM researchgate.netnih.gov
Xestoquinone P. falciparum FCB1 ~3 µM nih.gov

Other Reported Activities (e.g., antibacterial activity in extracts)

Extracts from various Xestospongia species have demonstrated a broad spectrum of antibacterial activity. mdpi.com These extracts have been effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govi3l.ac.idnih.govresearchgate.net Some extracts were even active against multidrug-resistant P. aeruginosa and methicillin-resistant S. aureus (MRSA). i3l.ac.idresearchgate.net

For example, the organic extracts of Xestospongia testudinaria from Malaysia showed antimicrobial activity against S. aureus, B. cereus, and E. coli. mdpi.com Similarly, symbiotic bacteria isolated from X. testudinaria produced extracts with antibacterial activity against S. aureus, P. aeruginosa, E. coli, and Salmonella typhi. nih.gov Diethyl ether extracts of Xestospongia exigua were also found to have strong antibacterial properties. phcogj.com

Role as a Pharmacological Research Tool

Probe for Investigating IP3R Biology and Calcium Homeostasis

Xestospongins, particularly Xestospongin A, C, and D, are highly valued as pharmacological research tools due to their potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP3R). nih.govontosight.ai The IP3R is a crucial intracellular calcium release channel located on the endoplasmic reticulum, and its activity is fundamental to calcium homeostasis and a vast number of cellular signaling processes. biomolther.org

Xestospongins are membrane-permeable, allowing them to be used in studies with intact cells. nih.govmerckmillipore.com They act as non-competitive antagonists, blocking IP3-mediated calcium release without interacting with the IP3 binding site itself. nih.govrndsystems.com Xestospongin C, for instance, blocks IP3-induced Ca²⁺ release with an IC₅₀ of 358 nM. nih.govmedchemexpress.commerckmillipore.com This high potency and selectivity, especially over ryanodine (B192298) receptors (another major class of intracellular calcium channels), make xestospongins exceptional probes for dissecting the specific roles of IP3Rs in calcium signaling pathways. nih.govrndsystems.com

Researchers utilize xestospongins to investigate the involvement of IP3R-mediated calcium signaling in diverse physiological and pathophysiological processes, including cell proliferation, apoptosis, differentiation, and muscle contraction. nih.govnih.govoncotarget.combiomolther.org For example, their use was critical in demonstrating that T-ALL cells have a higher reliance on mitochondrial respiration fueled by IP3R-mediated calcium transfer, and that blocking this pathway leads to selective cancer cell death. nih.gov They have also been used to study the role of IP3R in curcumin-induced apoptosis in non-small cell lung cancer cells and in the regulation of IL-2 production in Jurkat T cells. rndsystems.comspandidos-publications.com The instability of some xestospongins, like Xestospongin C, has prompted research into synthesizing more stable derivatives to ensure their reliability as research tools. macalester.edu

Utility in Cellular Autophagy Research

(+)-Xestospongin A and its related compounds, such as Xestospongin B and C, are invaluable pharmacological tools for the investigation of cellular autophagy. Their utility stems from their specific action as antagonists of the inositol 1,4,5-trisphosphate receptor (IP₃R), a key protein in the regulation of intracellular calcium release from the endoplasmic reticulum (ER). By inhibiting the IP₃R, xestospongins provide a mechanism to induce autophagy that is independent of the well-characterized mTOR (mammalian target of rapamycin) pathway, allowing researchers to dissect alternative signaling routes that control this fundamental cellular process. researchgate.nettandfonline.commdpi.comfrontiersin.org

The primary mechanism by which this compound is thought to induce autophagy involves the disruption of an inhibitory complex at the ER membrane. The IP₃R is known to interact with the anti-apoptotic protein Bcl-2. mdpi.comuchile.clresearchgate.net This Bcl-2 protein, in turn, sequesters Beclin-1, a crucial autophagy-initiating protein. mdpi.comuchile.clresearchgate.net When this compound or its analogs bind to and inhibit the IP₃R, it is proposed that the interaction between the IP₃R and Bcl-2 is destabilized. uchile.cluchile.cl This disruption leads to the release of Beclin-1 from its inhibitory association with Bcl-2. mdpi.comuchile.cl Once liberated, Beclin-1 is free to participate in the formation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosomal membrane. researchgate.netahajournals.org

Research has demonstrated that the induction of autophagy by xestospongins requires the core autophagy machinery, including proteins such as Atg5, Atg10, Atg12, and the class III PI3K hVps34. tandfonline.commdpi.comfrontiersin.org Notably, this induction occurs without significant changes in the steady-state levels of calcium in the cytosol or the ER lumen, indicating that the effect is not simply a consequence of altered calcium homeostasis. tandfonline.comfrontiersin.org Furthermore, the ability of xestospongins to induce autophagy is effective even in cells lacking IRE1, a key sensor of the unfolded protein response, distinguishing this pathway from ER stress-induced autophagy. tandfonline.comuchile.cl This makes this compound a precise tool for studying the Beclin-1-dependent, mTOR-independent initiation of autophagy. researchgate.net

Table 1: Key Proteins in this compound-Mediated Autophagy Regulation

Protein Role in Autophagy Effect of this compound
IP₃ Receptor (IP₃R) Endogenous inhibitor of autophagy; sequesters Beclin-1 via Bcl-2. Inhibited. Xestospongin A binding blocks its function.
Bcl-2 Anti-apoptotic protein; inhibits autophagy by binding to Beclin-1. Interaction with IP₃R is disrupted. This leads to the release of Beclin-1.
Beclin-1 Core autophagy protein; essential for the initiation of autophagosome formation. Activated. Released from Bcl-2, allowing it to participate in the PI3K complex.
hVps34 Class III PI3K; generates PI(3)P on the phagophore membrane. Recruited/Activated. As part of the Beclin-1 complex, it drives autophagosome nucleation.
Atg5, Atg12, Atg10 Essential components of the ubiquitin-like conjugation systems for autophagosome elongation. Required. Their presence is necessary for the completion of autophagy induced by Xestospongin A.
mTOR A major negative regulator of autophagy. Unaffected. Xestospongin A induces autophagy via an mTOR-independent pathway.

Mechanistic in vivo Studies (Non-Human, Non-Clinical Focus)

The translation of in vitro findings on xestospongin-induced autophagy to whole-organism, non-human models has revealed a more complex and context-dependent role for this class of compounds. While in vitro studies consistently show autophagy induction, in vivo research suggests that the effects can vary based on the model system, the specific xestospongin used, and the physiological state.

In a mouse model of breast cancer, the inhibition of IP₃Rs, the target of xestospongins, was shown to activate autophagy, leading to cell death and a reduction in tumor growth. kuleuven.be This finding supports the potential for IP₃R antagonism to stimulate autophagic processes in a whole organism for a therapeutic-like outcome.

However, the role of xestospongins in modulating autophagy in vivo is not always straightforward induction. Some research indicates a dual function. For instance, while Xestospongin B can trigger autophagic flux when administered alone, it has also been observed to inhibit autophagy under conditions of starvation in cellular models, suggesting that its effect can depend on the existing metabolic state of the cell or organism. kuleuven.be This context-dependent activity highlights the intricate nature of calcium signaling in regulating autophagy.

Studies utilizing Xestospongin C in APP/PS1 transgenic mice, a model for Alzheimer's disease, have shown that the compound can improve cognitive function and reduce the expression of ER stress-related proteins. semanticscholar.org While these beneficial effects are consistent with the known roles of autophagy in clearing protein aggregates and mitigating cellular stress, these studies have primarily focused on the pathological and behavioral outcomes rather than providing a detailed mechanistic breakdown of the autophagic pathway in the in vivo setting.

Future Directions in + Xestospongin a Research

Elucidation of Remaining Mechanistic Ambiguities

While (+)-Xestospongin A and its related compounds are widely recognized as inhibitors of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), the precise molecular interactions and the full scope of their cellular effects are not completely understood. A primary ambiguity lies in the exact binding site on the tetrameric IP3R channel. tandfonline.com Although it is known to be a competitive inhibitor, the specific amino acid residues involved in docking xestospongins remain to be definitively identified. Resolving this would provide invaluable insight into the receptor's gating mechanism.

Furthermore, some studies have reported effects of xestospongins that may be independent of IP3R inhibition. For instance, Xestospongin C has been observed to inhibit voltage-dependent Ca2+ and K+ channels in the plasma membrane of smooth muscle cells, suggesting a lack of absolute selectivity in intact cells. nih.gov Similarly, some research indicates that the autophagy-inducing effects of xestospongin B might occur without measurable changes in cytosolic or ER calcium levels, hinting at alternative signaling pathways. researchgate.net These off-target effects or additional mechanisms need to be systematically investigated to ensure the accurate interpretation of experimental results using xestospongins as chemical probes. Future studies employing advanced techniques such as cryo-electron microscopy (cryo-EM) with co-complexes of IP3R and xestospongin, along with comprehensive proteomic and transcriptomic analyses following treatment, will be crucial in clarifying these mechanistic uncertainties.

Design and Synthesis of Novel Analogues with Enhanced Selectivity or Potency

The development of new analogues of this compound is a promising area of research aimed at improving its pharmacological properties. The goal is to create derivatives with greater potency, enhanced selectivity for specific IP3R isoforms, or modified cell permeability. The complex, macrocyclic structure of xestospongin presents a significant synthetic challenge, but also offers numerous opportunities for chemical modification. escholarship.org

Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically altering different parts of the xestospongin scaffold—such as the oxaquinolizidine rings or the macrocyclic linker—and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for potent IP3R inhibition. escholarship.orgnih.gov For example, the synthesis of (+)-desmethylxestospongin B and (+)-9,9'-difluoroxestospongin C aims to explore how modifications affect activity and potentially create more effective research tools. escholarship.org The overarching objective is to develop compounds that are not only powerful inhibitors but also highly selective for IP3R over other ion channels and receptors, thereby minimizing the off-target effects observed with current xestospongins. nih.gov Such highly selective analogues would be invaluable for dissecting the specific roles of IP3R-mediated signaling in various physiological and pathological processes.

Advanced Chemical Biology Applications

The utility of this compound extends beyond its role as a simple inhibitor into the realm of advanced chemical biology. wiley-vch.dewiley.com Its unique properties make it a valuable scaffold for the development of sophisticated molecular probes to investigate calcium signaling pathways with greater precision. warwick.ac.uk Future applications could involve the creation of photo-activatable or "caged" versions of xestospongin. These probes would remain inactive until triggered by light, allowing researchers to control the inhibition of IP3R with high spatial and temporal resolution within a living cell.

Another exciting prospect is the development of fluorescently-tagged xestospongin analogues. Such derivatives would enable direct visualization of the molecule's subcellular localization and its binding to IP3Rs in real-time, providing dynamic information about receptor distribution and trafficking. Furthermore, xestospongin-based probes could be instrumental in studying mitochondria-associated ER membranes (MAMs), critical hubs for Ca2+ transfer between the endoplasmic reticulum and mitochondria. mdpi.com By using these advanced tools, researchers can gain a more nuanced understanding of how IP3R-mediated Ca2+ signals are organized and decoded within the complex cellular landscape. mdpi.com

Exploration of Biosynthetic Pathways through Genetic and Enzymatic Studies

The natural origin of this compound from marine sponges of the Xestospongia genus presents a fascinating biological question. nih.gov While the compound has been isolated from these organisms, it is unclear whether the sponge itself or its associated microbial symbionts are responsible for its production. nsf.gov The biosynthesis of such a complex macrocyclic alkaloid likely involves a sophisticated and unique enzymatic assembly line. acs.org

Future research in this area will focus on identifying the genes and enzymes responsible for constructing the xestospongin molecule. This will likely involve metagenomic and transcriptomic sequencing of the sponge and its microbial community to find candidate biosynthetic gene clusters. nsf.gov Once identified, these genes can be expressed in heterologous hosts (like bacteria or yeast) to confirm their function and to potentially produce xestospongin or its precursors in a controlled laboratory setting. warwick.ac.uk Elucidating the biosynthetic pathway would not only solve a long-standing puzzle in marine natural products chemistry but could also open the door to biocatalytic or chemoenzymatic synthesis of xestospongin and its analogues, potentially providing a more efficient and scalable production method than total chemical synthesis.

Potential for Derivatization in Target Identification Studies

The development of derivatized versions of this compound can facilitate the identification of its binding partners and potential off-targets within the cell. A key technique in this area is affinity chromatography, where xestospongin is immobilized on a solid support. When a cell lysate is passed over this support, proteins that bind to xestospongin will be captured and can subsequently be identified using mass spectrometry.

Another powerful approach is photo-affinity labeling. This involves synthesizing a xestospongin analogue that incorporates a photo-reactive group and a "tag" (like a biotin (B1667282) molecule). When this probe is introduced to cells and irradiated with light, the photo-reactive group forms a covalent bond with any nearby proteins, effectively "tagging" them. These tagged proteins can then be isolated and identified. These methods are crucial for confirming IP3R as the primary target and for systematically uncovering other potential interacting proteins, which could explain some of the compound's less understood cellular effects. acs.org This knowledge is vital for validating xestospongin as a specific molecular probe and for potentially revealing new biological pathways regulated by this class of molecules.

Q & A

Q. Advanced Experimental Design

  • Population (P): Rodent models (e.g., Sprague-Dawley rats) with xenografted tumors .
  • Intervention (I): Oral vs. intravenous administration at escalating doses.
  • Outcome (O): Plasma half-life (LC-MS/MS), tumor volume reduction (caliper measurements), histopathology.
  • Controls: Vehicle-only group and positive control (e.g., Paclitaxel).
    Include pre-trial pharmacokinetic modeling to optimize dosing schedules .

What strategies mitigate off-target effects of this compound in neuronal calcium signaling studies?

Q. Advanced Data Contradiction Analysis

  • Use IP3R-knockout cell lines to isolate non-IP3R-mediated effects.
  • Combine patch-clamp electrophysiology with fluorescent Ca²⁺ indicators (e.g., Fura-2).
  • Cross-validate results with orthogonal inhibitors (e.g., Heparin for IP3R, Cyclopiazonic Acid for SERCA).
    Publish raw datasets (e.g., calcium traces) in supplementary materials to enable independent verification .

How can computational modeling enhance the structure-activity relationship (SAR) analysis of this compound derivatives?

Q. Advanced Methodological Focus

  • Perform molecular docking (AutoDock Vina) to predict binding affinities to IP3R.
  • Use QSAR models trained on IC₅₀ data from analogs (e.g., Xestospongin B/C).
  • Validate predictions with in vitro assays and report R² values for model accuracy.
    Include 3D ligand-receptor interaction diagrams in publications .

What ethical and methodological considerations apply when translating this compound findings from bench to bedside?

Q. Advanced Translational Research

  • Adhere to FINER criteria: Ensure studies are F easible (e.g., scalable synthesis), N ovel (patent landscape analysis), and E thical (IACUC/IRB approvals).
  • Use patient-derived organoids to minimize animal use and improve clinical relevance.
  • Disclose conflicts of interest and raw data in public repositories (e.g., Zenodo) .

Data Accessibility Note
Per and , all datasets, synthetic protocols, and statistical code must be archived in supplementary materials or public repositories (e.g., Figshare) with DOIs. Avoid proprietary formats; use .csv or .xlsx for tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.